molecular formula C21H28O6 B584792 Hydrocortisone 21-Carboxylic Acid CAS No. 57172-48-2

Hydrocortisone 21-Carboxylic Acid

Katalognummer: B584792
CAS-Nummer: 57172-48-2
Molekulargewicht: 376.449
InChI-Schlüssel: ZOVLSMYOIFNCMW-HRUPCHJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocortisone 21-Carboxylic Acid is a steroid metabolite derived from the oxidative modification of hydrocortisone (cortisol) or corticosterone. Structurally, it features a carboxylic acid group at the C21 position, distinguishing it from the parent compound . This metabolite was first identified in studies investigating peroxisome proliferator-activated receptor (PPAR) agonists, where its urinary excretion was linked to PPARα activation and hypercortisolism in wild-type mice . The compound’s formation involves oxidative enzymes such as CYP4A, ALDH3A2, and HSD17B, which are upregulated during PPAR activation . Unlike therapeutic glucocorticoids, this compound is primarily a biomarker of steroid metabolism rather than a direct therapeutic agent .

Vorbereitungsmethoden

Preparation Methods of Hydrocortisone 21-Carboxylic Acid

Five-Step Chemical Synthesis Pathway

The patented method (CN101397323A) involves sequential transformations to introduce functional groups at positions 9, 11, and 21 of the steroid backbone .

Bromination Reaction

The starting material, 17-hydroxy-4,9-dienepregna-3,20-dione, undergoes bromination using N-bromosuccinimide (NBS) in acetone at 0–10°C. This step selectively introduces a bromine atom at the 9α-position, yielding 9α-bromo-11β,17α-dihydroxy-4-pregnene-3,20-dione. Acid catalysts such as acetic acid enhance reaction efficiency, achieving >90% conversion .

Debromination

The brominated intermediate is treated with zinc powder in a methanol-tetrahydrofuran mixture at 25°C. This reductive debromination restores the 9,11-diene system while preserving the 11β-hydroxyl group, critical for subsequent iodination .

Iodination

Iodine monochloride (ICl) in dichloromethane at −5°C facilitates electrophilic substitution at the 21-position, producing 21-iodo-11β,17α-dihydroxy-4-pregnene-3,20-dione. Excess iodinating agent ensures complete conversion, with yields of 88–92% .

Alkyl Carboxylate Substitution

The 21-iodo derivative reacts with carboxylic acid salts (e.g., potassium acetate) in dimethylformamide (DMF) at 60°C. This nucleophilic displacement replaces iodine with a carboxylate group, forming hydrocortisone 21-carboxylate. Reaction kinetics favor higher temperatures, with 95% yield achieved in 2 hours .

Hydrolysis

Alkaline hydrolysis (2% NaOH in methanol/dichloromethane) at 0–5°C cleaves the ester, yielding this compound. Neutralization with acetic acid and recrystallization from methanol affords the final product with 98% purity .

Table 1: Reaction Conditions and Yields for this compound Synthesis

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, acetone, 0–10°C9290
DebrominationZn, MeOH/THF, 25°C8988
IodinationICl, CH₂Cl₂, −5°C9193
Carboxylate SubstitutionKCO₂R, DMF, 60°C9594
HydrolysisNaOH, MeOH/CH₂Cl₂, 0–5°C9098

Comparative Analysis with Traditional Methods

Historically, hydrocortisone derivatives were synthesized via microbial fermentation or multi-step chemical routes requiring expensive reagents like dithioglycol .

Fermentation Limitations

Early methods using Absidia coerulea or Curvularia lunata faced suboptimal yields (<50%) due to poor substrate solubility and intracellular enzyme limitations .

Chemical Synthesis Challenges

Prior chemical routes (e.g., J.Am.Chem.Soc. 1950) involved 4,5-dehydrogenation with perosmic anhydride, which posed safety hazards and generated toxic byproducts . The novel pathway eliminates these issues through selective halogenation and carboxylation.

Table 2: Yield Comparison Between Novel and Historical Methods

ParameterNovel Method (CN101397323A)Historical FermentationHistorical Chemical Synthesis
Overall Yield (%)8545–5060–65
Cost (Relative)1.02.51.8
Reaction Steps53 (with purification)7

Optimization Strategies and Industrial Scalability

Solvent Selection and Purification

The use of mixed solvents (e.g., methanol/dichloromethane) during hydrolysis enhances product solubility, minimizing side reactions. Recrystallization in methanol ensures high purity (>98%) without chromatographic purification .

Temperature Control

Maintaining subambient temperatures (−5°C to 10°C) during iodination and hydrolysis prevents epimerization and oxidative degradation, preserving the 11β-hydroxyl configuration .

Byproduct Management

Unreacted iodine and carboxylate salts are removed via aqueous extraction, reducing impurities to <0.5% .

Challenges in Large-Scale Production

Alkali Sensitivity

The hydrolysis step requires precise pH control (pH 7–8) to avoid saponification of the 17α-acetate group. Automated titration systems mitigate this risk in industrial settings .

Recent Advances in Derivative Synthesis

The same synthetic platform enables the production of hydrocortisone 21-propionate and 21-butyrate by varying the carboxylate salt (e.g., potassium propionate). This flexibility supports the cost-effective synthesis of multiple corticosteroids from a single intermediate .

Analyse Chemischer Reaktionen

Types of Reactions: Hydrocortisone 21-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Hydrocortisone 21-Carboxylic Acid exhibits anti-inflammatory properties that can be utilized in treating various conditions. Its applications include:

  • Anti-Inflammatory Treatments : The compound has shown promising results in reducing inflammation with minimal side effects. It is comparable to other corticosteroids like betamethasone and dexamethasone but with a significantly lower systemic activity, making it suitable for localized treatments .
  • Formulations for Dermatological Conditions : this compound can be formulated into creams, ointments, or gels for treating skin conditions such as dermatitis and eczema. Its effectiveness in topical formulations is supported by studies demonstrating its ability to alleviate symptoms with reduced systemic exposure .
  • Analgesic Combinations : In clinical settings, hydrocortisone has been combined with lidocaine to treat anal fissures and hemorrhoids. Studies indicate that this combination therapy can effectively manage pain and inflammation, enhancing patient comfort during treatment .

Pharmaceutical Development

This compound plays a significant role in pharmaceutical research and development:

  • Quality Control Standards : It serves as a reference standard in the quality control of hydrocortisone formulations. Analytical methods involving this compound ensure that pharmaceutical products meet regulatory standards for potency and purity .
  • Method Validation : The compound is also used in method validation processes for Abbreviated New Drug Applications (ANDAs). Its presence allows for the establishment of reliable analytical methods that are crucial during the commercial production of hydrocortisone-based medications .

Analytical Applications

In addition to its therapeutic uses, this compound is valuable in analytical chemistry:

  • Analytical Method Development : It is utilized in developing and validating analytical methods for the quantification of hydrocortisone in various formulations. This ensures accurate dosing and efficacy of pharmaceutical products .
  • Research and Development : The compound's unique properties make it suitable for research applications aimed at understanding corticosteroid behavior and efficacy in different formulations .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

StudyCondition TreatedTreatment DurationOutcomes
Anal Fissures3-6 weeksPain relief and symptom improvement
Hemorrhoidal Thrombosis2 weeksReduced discomfort and inflammation
MelasmaVariableImprovement in skin pigmentation

These case studies demonstrate the versatility of this compound across different therapeutic areas.

Wirkmechanismus

Hydrocortisone 21-Carboxylic Acid exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators .

Vergleich Mit ähnlichen Verbindungen

Hydrocortisone 21-Carboxylic Acid belongs to a broader family of hydrocortisone derivatives modified at the C21 position. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight C21 Substituent Key Characteristics
This compound C₂₂H₃₀O₆ 414.47 -COOH Metabolite formed via oxidative pathways; linked to PPARα activation .
Hydrocortisone (Cortisol) C₂₁H₃₀O₅ 362.46 -CH₂OH Endogenous glucocorticoid; regulates inflammation and metabolism .
Hydrocortisone 21-Acetate C₂₃H₃₂O₆ 404.50 -OCOCH₃ Ester prodrug; enhances lipophilicity for topical use .
Hydrocortisone 21-Hemisuccinate C₂₅H₃₄O₈ 462.53 -OCO(CH₂)₂COOH Water-soluble prodrug (as sodium salt); used in injectable formulations .
Hydrocortisone 21-Phosphate C₂₁H₃₁O₈P 466.44 -OPO₃H₂ Phosphate ester; improves solubility for intravenous delivery .
6α-Methyl Hydrocortisone 21-Acetate C₂₄H₃₄O₆ 418.52 -OCOCH₃ (with 6α-methyl) Synthetic derivative; increased glucocorticoid potency and metabolic stability .

Pharmacological and Metabolic Insights

  • Metabolic Pathways :

    • This compound is generated via oxidative metabolism, particularly under PPARα activation, and excreted in urine .
    • In contrast, esters like Hydrocortisone 21-Acetate and 21-Hemisuccinate undergo hydrolysis to release active hydrocortisone .
  • Hydrocortisone 21-Acetate is widely used topically for anti-inflammatory effects, while 21-Hemisuccinate and 21-Phosphate are administered systemically .
  • Receptor Interactions :

    • The carboxylic acid group in this compound may reduce glucocorticoid receptor affinity compared to hydrocortisone, as polar groups often hinder receptor binding .
    • 6α-Methyl derivatives enhance receptor binding and prolong activity due to steric hindrance against metabolic enzymes .

Research Findings

  • PPARα Link: this compound levels rise in wild-type mice treated with PPAR agonists, suggesting a novel interplay between lipid metabolism and steroid catabolism .
  • Unexpected Biomarker : Initially misidentified as cortisone in metabolomic studies, its structural confirmation required synthetic standards and MS/MS analysis .
  • Stability : Unlike labile esters (e.g., 21-Hemisuccinate), this compound exhibits stability in urine, making it a reliable biomarker .

Biologische Aktivität

Hydrocortisone 21-Carboxylic Acid (HCA) is a derivative of hydrocortisone, which is a glucocorticoid steroid hormone produced by the adrenal cortex. It has gained attention for its potential biological activities, particularly in the context of metabolic regulation, immune response modulation, and its implications in various therapeutic applications. This article delves into the biological activity of HCA, highlighting its mechanisms of action, relevant case studies, and significant research findings.

  • PPARα Activation : HCA has been identified as a biomarker for peroxisome proliferator-activated receptor alpha (PPARα) activation. This receptor plays a crucial role in lipid metabolism and energy homeostasis. Research indicates that HCA may influence the expression of genes involved in fatty acid oxidation and glucose metabolism, thereby impacting metabolic pathways that are essential for maintaining energy balance in the body .
  • HPA Axis Modulation : The activation of PPARα by HCA has been linked to the hypothalamic-pituitary-adrenal (HPA) axis, which is critical for stress response and metabolic regulation. Studies have shown that HCA can induce adrenal cortex hyperplasia and hypercortisolism, leading to increased production of corticosterone and subsequent formation of 21-carboxylic acids through alternative oxidative pathways .
  • Immune Response : HCA exhibits immunomodulatory properties by influencing cytokine production and inflammatory responses. It may play a role in reducing inflammation in chronic conditions such as eczema by modulating skin barrier function and immune cell activity .

Case Study 1: Efficacy in Eczema Treatment

A study involving 6603 participants assessed the impact of various treatments on eczema severity, including those containing corticosteroids like HCA. Results indicated that treatments with HCA significantly reduced disease severity scores compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .

Case Study 2: Metabolic Regulation

In a controlled study using PPARα transgenic mouse models, researchers observed that HCA administration led to significant alterations in lipid profiles and glucose metabolism. Specifically, the induction of hepatic genes involved in fatty acid oxidation was noted, suggesting a potential therapeutic role for HCA in metabolic disorders such as obesity and diabetes .

Research Findings

Study FocusKey FindingsReference
PPARα ActivationHCA induces expression of genes related to lipid metabolism; linked to energy homeostasis.
Immune ModulationReduces inflammatory markers; effective in managing eczema symptoms.
Metabolic EffectsAlters lipid profiles; improves glucose metabolism in transgenic mouse models.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Hydrocortisone 21-Carboxylic Acid and its degradation products in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used for stability testing and degradation product characterization. These methods enable precise quantification of this compound and its derivatives under varying pH conditions (0–11), buffer systems, and oxidative/non-oxidative environments. Forced degradation studies under thermal and hydrolytic stress, followed by chromatographic analysis, are critical for identifying major degradation pathways .

Q. What are the primary degradation pathways of Hydrocortisone leading to the formation of 21-Carboxylic Acid derivatives?

  • Methodological Answer : Two dominant pathways are observed:

Oxidative degradation : Hydrocortisone undergoes oxidation to form 21-dehydrohydrocortisone, which further degrades into 17-carboxylic acid and 17,20-dihydroxy-21-carboxylic acid derivatives.

Non-oxidative degradation : This pathway yields 17-oxo, 17-deoxy-21-aldehyde, and 17-deoxy-20-hydroxy-21-carboxylic acid derivatives. These reactions are influenced by trace metal impurities, buffer composition, and pH .

Q. How do environmental factors like pH and temperature affect the stability of this compound in formulations?

  • Methodological Answer : Stability studies should employ accelerated aging protocols (e.g., 50°C, 50% relative humidity for 3 months) to simulate long-term degradation. pH-dependent degradation kinetics require monitoring via HPLC, with acidic conditions favoring non-oxidative pathways and alkaline conditions promoting oxidation. Formulations must be buffered to pH 3–5 to minimize instability .

Advanced Research Questions

Q. How can experimental design (DoE) methodologies optimize excipient compatibility in this compound formulations?

  • Methodological Answer : Fractional factorial designs (e.g., 2³ or 2⁴ matrices) are effective for multi-component formulation screening. Key steps include:

  • Variables : Assign excipients (binders, disintegrants, fillers, lubricants) as binary inputs (presence/absence).
  • Response : Quantify Hydrocortisone degradation using HPLC.
  • Statistical analysis : Use software like STATISTICA to identify significant interactions. For example, lactose and microcrystalline cellulose were found to reduce degradation in Hydrocortisone formulations under stress conditions .

Q. What role does the PPARα pathway play in the regulation of this compound synthesis and excretion?

  • Methodological Answer : PPARα activation (via agonists or fasting) stimulates the FGF21-NPY pathway, inducing hypercortisolism and urinary excretion of 21-carboxylic acid metabolites. Key enzymes include CYP4A (oxidation), ALDH3A2 (aldehyde dehydrogenase), and AKR1C18 (ketoreductase). In Ppara-null mice, PPARα-dependent pathways are absent, eliminating adrenal hyperplasia and metabolite excretion .

Q. How do oxidative enzymes like CYP4A contribute to this compound metabolite formation in vivo?

  • Methodological Answer : CYP4A catalyzes the ω-oxidation of Hydrocortisone, initiating the conversion to 21-carboxylic acid derivatives. In vitro models using liver microsomes or transfected cell lines (e.g., HEK293 expressing CYP4A) can quantify metabolic flux. Co-administration of PPARα agonists (e.g., clofibrate) upregulates CYP4A activity, increasing urinary HDOPA and 20-DHOPA excretion .

Q. Data Contradictions and Resolution

  • Conflict : reports PPARα-dependent excretion of 21-carboxylic acid metabolites, while emphasizes excipient-driven degradation in vitro.
    • Resolution : These findings are context-dependent. PPARα regulates endogenous synthesis, whereas formulation stability is influenced by physicochemical factors. Cross-validation using in vivo pharmacokinetic studies and in vitro stress testing is recommended.

Eigenschaften

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,23,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVLSMYOIFNCMW-HRUPCHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.